Cas no 144750-97-0 (Propanoic acid,2,2-dimethyl-, 2-hydroxy-5-[1-hydroxy-2-(methylamino)ethyl]phenyl ester, (R)-(9CI))

Propanoic acid,2,2-dimethyl-, 2-hydroxy-5-[1-hydroxy-2-(methylamino)ethyl]phenyl ester, (R)-(9CI) structure
144750-97-0 structure
Product Name:Propanoic acid,2,2-dimethyl-, 2-hydroxy-5-[1-hydroxy-2-(methylamino)ethyl]phenyl ester, (R)-(9CI)
Numero CAS:144750-97-0
MF:C14H21NO4
MW:267.32084441185
CID:141450
PubChem ID:132652
Update Time:2025-04-19

Propanoic acid,2,2-dimethyl-, 2-hydroxy-5-[1-hydroxy-2-(methylamino)ethyl]phenyl ester, (R)-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanoic acid,2,2-dimethyl-, 2-hydroxy-5-[1-hydroxy-2-(methylamino)ethyl]phenyl ester, (R)-(9CI)
    • Propanoic acid,2,2-dimethyl-, 2-hydroxy-5-[1-hydroxy-2-(methylamino)ethyl]phenyl ester, (R)-(9...
    • 2-hydroxy-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate
    • 3-Monopivaloylepinephrine
    • 3-Pivaloylepinephrine
    • Propanoic acid, 2,2-dimethyl-, 2-hydroxy-5-(1-hydroxy-2-(methylamino)ethyl)phenyl ester, (R)-
    • DTXSID70932400
    • 2-Hydroxy-5-[1-hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate
    • [2-hydroxy-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate
    • 144750-97-0
    • Inchi: 1S/C14H21NO4/c1-14(2,3)13(18)19-12-7-9(5-6-10(12)16)11(17)8-15-4/h5-7,11,15-17H,8H2,1-4H3/t11-/m0/s1
    • Chiave InChI: WIUNNKAQOJJYKO-NSHDSACASA-N
    • Sorrisi: O(C1=C(C=CC(=C1)[C@H](CNC)O)O)C(C(C)(C)C)=O

Proprietà calcolate

  • Massa esatta: 267.14705815g/mol
  • Massa monoisotopica: 267.14705815g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 6
  • Complessità: 300
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.1
  • Superficie polare topologica: 78.8Ų
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